molecular formula C22H22ClFN4O2 B2933246 N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1189650-52-9

N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2933246
CAS No.: 1189650-52-9
M. Wt: 428.89
InChI Key: KMHLPGSRMPMMAZ-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]dec-3-en-1-yl core, a spirocyclic system with three nitrogen atoms. Key structural elements include:

  • A 3-chloro-4-fluorophenyl group attached via an acetamide linker.
  • A 3-methylphenyl substituent at the 2-position of the spiro ring.

The spiro architecture imparts conformational rigidity, while halogenated aryl groups enhance lipophilicity and target-binding interactions.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-3-2-4-15(11-14)20-21(30)27-22(26-20)7-9-28(10-8-22)13-19(29)25-16-5-6-18(24)17(23)12-16/h2-6,11-12H,7-10,13H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLPGSRMPMMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the spiro linkage through a cyclization reaction.
  • Introduction of the acetamide group via acylation.
  • Functionalization of the aromatic rings with chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Data Comparison

Compound Core Structure Substituents Molecular Weight Key Features
Main Compound 1,4,8-Triazaspiro[4.5]dec 3-Chloro-4-fluorophenyl, 3-methylphenyl Not Provided Three nitrogen atoms; spiro rigidity; halogenated aryl groups
N-(4-{[4-(Cyclohexylamino)-1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]dec-3-en-8-yl]methyl}phenyl)acetamide 1,3,8-Triazaspiro[4.5]dec Cyclohexylamino, 3-fluorophenyl 491.6 g/mol Bulky cyclohexylamino group; fluorine substitution
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide 1,4-Diazaspiro[4.6]undec Phenyl Not Provided Larger spiro ring; fewer nitrogens
N-{3-[3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene-8-carbonyl]phenyl}acetamide 1-Oxa-2,4,8-triazaspiro[4.5]dec 4-Methylphenyl Not Provided Oxygen atom; para-methyl substitution
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl Not Provided Planar pyrazolone; dichloro substitution

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C18H19ClFN5O\text{Molecular Formula C}_{18}\text{H}_{19}\text{ClF}\text{N}_{5}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The triazine moiety is known for its role in enhancing binding affinity and selectivity towards target biomolecules.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that triazine derivatives exhibited significant inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in various cancers. The inhibition of CA IX can lead to reduced tumor growth and metastasis .

Neuropharmacological Effects

Compounds with similar structures have shown promise in modulating neurotransmitter systems. Positive allosteric modulation at muscarinic receptors has been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's and schizophrenia . This suggests that this compound could potentially influence cognitive functions through similar mechanisms.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer activity of triazine-based compounds against various cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The findings revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of carbonic anhydrase IX
NeuropharmacologicalPositive allosteric modulation
Apoptosis InductionInduction of programmed cell death

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